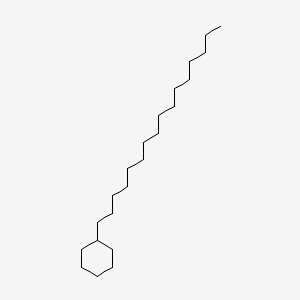

Hexadecylcyclohexane

Description

Contextualization within Hydrocarbon Chemistry and Cycloalkane Research

Hexadecylcyclohexane belongs to the class of saturated hydrocarbons known as cycloalkanes, specifically, it is a long-chain n-alkylcycloalkane. nih.gov Hydrocarbons are organic compounds consisting entirely of hydrogen and carbon atoms, forming the basis of crude oil, natural gas, and coal. They are broadly classified into aromatic and aliphatic compounds; the latter is further divided into alkanes, alkenes, alkynes, and cycloalkanes.

Cycloalkanes, or naphthenes, are characterized by a ring of carbon atoms and are a significant component of crude oil. The research on cycloalkanes ranges from fundamental studies of their conformational analysis (e.g., the chair and boat conformations of cyclohexane) to their complex reaction chemistry in industrial processes. This compound, with its combination of a bulky, flexible alkyl chain and a cyclic moiety, serves as a model compound for the naphthenic fraction found in heavier petroleum distillates, such as lubricating oils and jet fuels. ontosight.aistanford.edu

Rationale for Dedicated Academic Inquiry into this compound Systems

The primary driver for research into this compound is its relevance as a surrogate molecule for transportation fuels, particularly jet fuel. stanford.eduwikipedia.org Real fuels are exceedingly complex mixtures of thousands of different hydrocarbons, which makes direct computational modeling of their combustion behavior intractable. mdpi.com To overcome this, researchers formulate surrogate fuels, which are simple mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the real fuel. wikipedia.orgcornell.edu

Jet fuels contain a significant fraction (typically 20-60%) of cycloalkanes (naphthenes). stanford.educornell.edu this compound and other long-chain alkylcyclohexanes are used as representative components for this class in surrogate mixtures. stanford.edu By studying the isolated combustion, pyrolysis, and oxidation chemistry of this compound, scientists can develop and validate detailed kinetic models. These models are crucial for computational fluid dynamics (CFD) simulations used to design more efficient and cleaner gas turbine and diesel engines. mdpi.com

Further academic interest stems from its use in fundamental thermodynamic studies. The consistent structure of homologous series like n-alkylcyclohexanes allows researchers to determine key thermodynamic properties, such as the enthalpy of formation, and to understand how these properties change with increasing chain length. nist.govmdpi.com This data is foundational for chemical engineering process design. Additionally, its physical properties are relevant to the formulation of industrial products like lubricants and rust inhibitors, where viscosity and hydrophobicity are key parameters. chembk.comontosight.ai

Thermodynamic Properties of this compound

| Property | Value | Condition | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (Liquid) | -644.3 kJ/mol | 298.15 K | nist.gov |

| Standard Enthalpy of Combustion (Liquid) | -14518.1 kJ/mol | 298.15 K | nist.gov |

| Enthalpy of Vaporization | 93.3 kJ/mol | 298.15 K | nist.gov |

Comprehensive Review of Existing Scholarly Literature Pertaining to this compound and Analogues

The study of alkylcyclohexanes has evolved significantly over the decades. Early research in the mid-20th century, exemplified by the work of researchers like Petrov, Chel'tsova, Prosen, and Rossini, was focused on the fundamental synthesis and characterization of these compounds. nist.govnist.gov The primary goals were to synthesize pure hydrocarbons and meticulously measure their basic thermodynamic properties, such as heats of combustion and formation, to build a foundational database for hydrocarbon chemistry. nist.gov

In recent years, the research paradigm has shifted from basic characterization to application-driven science. A major contemporary focus is on sustainable energy and green chemistry. For example, researchers are exploring the one-pot catalytic conversion of lignocellulosic biomass directly into valuable chemicals, including alkylcyclohexanes, which could serve as renewable jet fuel components. researchgate.net Another significant area is the use of alkylcyclohexanes as Liquid Organic Hydrogen Carriers (LOHCs). mdpi.com This involves the reversible catalytic dehydrogenation of molecules like alkylcyclohexanes to store hydrogen in a safe, liquid form, and their subsequent hydrogenation to release hydrogen on demand. mdpi.comchemrxiv.org Furthermore, the role of alkylcyclohexanes in the pyrolysis of plastic waste to produce fuels and chemical feedstocks is an active area of investigation, driven by the need for a circular economy. acs.org

Methodological advancements have been crucial to the evolving understanding of complex cycloalkanes. Early studies were limited to bulk property measurements (e.g., boiling point, density) and classical analytical techniques. nist.gov The development of gas chromatography in the mid-20th century was a major leap, allowing for the separation and quantification of components in complex hydrocarbon mixtures.

Modern research employs a much more sophisticated arsenal (B13267) of tools. The direct and selective functionalization of C-H bonds in alkanes and cycloalkanes, once considered nearly impossible due to their inertness, is now achievable through advanced catalytic methods, including photocatalysis and transition-metal catalysis. researchgate.netresearchgate.net These methods allow for the precise synthesis of complex substituted cycloalkanes for targeted applications. acs.org

In analytical science, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) enable detailed molecular-level characterization of complex hydrocarbon mixtures like jet fuel and pyrolysis oils. mdpi.com On the theoretical front, the rise of powerful computing resources has made quantum chemical calculations and the development of detailed kinetic models central to the study of combustion and pyrolysis. mdpi.comcornell.edu These computational models allow for the simulation of reaction pathways and the prediction of combustion properties that are difficult or impossible to measure directly.

Despite progress, several research gaps and future opportunities exist in the study of this compound and its analogues.

Refinement of Kinetic Models: While this compound is used in surrogate fuel models, its detailed oxidation and pyrolysis chemistry, particularly under the high-pressure and low-temperature conditions relevant to advanced engine concepts, is not fully understood. A key future trajectory is the use of advanced experimental techniques (e.g., shock tubes, jet-stirred reactors) and theoretical calculations to develop and validate more robust and accurate kinetic models for improved engine simulations. mdpi.comcornell.edu

Liquid Organic Hydrogen Carriers (LOHCs): The potential of higher-order alkylcyclohexanes like this compound for hydrogen storage is underexplored. Research is needed to develop highly efficient and durable catalysts for the hydrogenation/dehydrogenation cycles of these compounds, assessing their energy density, stability, and economic viability compared to other LOHC candidates like toluene (B28343) or dibenzyltoluene. mdpi.com

Advanced Lubricant Properties: The connection between the molecular structure of alkylcyclohexanes and their properties as lubricant base oils, especially under extreme conditions of temperature and pressure, warrants deeper investigation. This includes studying their tribological performance, thermal-oxidative stability, and viscosity-temperature characteristics. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

hexadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHBFNBZAZZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075068 | |

| Record name | Cyclohexane, hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-38-0 | |

| Record name | n-Hexadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for Hexadecylcyclohexane

Catalytic Approaches in the Synthesis of Hexadecylcyclohexane and Related Long-Chain Cycloalkanes

The synthesis of alkylcyclohexanes can be achieved through various catalytic routes, broadly categorized into homogeneous and heterogeneous catalysis. savemyexams.comlibretexts.org Each approach offers distinct advantages regarding selectivity, activity, and industrial scalability. eolss.net

Homogeneous Catalysis for Alkylcyclohexane Formation

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a powerful tool for constructing complex molecular architectures with high precision. libretexts.orglkouniv.ac.in These systems often feature well-defined single catalytic sites, leading to high activity and selectivity. eolss.net Organometallic complexes are frequently employed as homogeneous catalysts, allowing for fine-tuning of reactivity by modifying the ligand environment. lkouniv.ac.in

A notable modern approach for synthesizing substituted cycloalkanes involves the use of a manganese pincer complex, {Mn(CO)₂(Br)[HN(C₂H₄PⁱPr₂)₂]} (Mn-MACHO-ⁱPr), which catalyzes the reaction between diols and ketones. acs.org This method is atom-economical, producing only water as a byproduct. acs.org While not specifically documented for this compound, this strategy represents a viable pathway for forming long-chain alkylcyclohexanes by selecting appropriate diol and ketone precursors. For instance, reacting a C₁₀ diol with a ketone containing a hexyl group could theoretically yield a this compound derivative.

The performance of the Mn-MACHO-ⁱPr catalyst is sensitive to reaction conditions such as temperature and catalyst loading. acs.org Optimization studies have shown that increasing the temperature can significantly improve conversion and yield, while catalyst loading impacts product formation. acs.org

Table 1: Effect of Reaction Conditions on a Homogeneous Manganese-Catalyzed Cycloalkane Synthesis *

| Entry | Temperature (°C) | Catalyst Loading (mol %) | Conversion (%) | Yield (%) |

| 1 | 150 | 2 | 97 | 71 |

| 2 | 120 | 2 | Low | Low |

| 3 | 170 | 2 | 98 | 74 |

| 4 | 150 | 1 | 86 | 36 |

*Data derived from a model reaction for substituted cyclohexane (B81311) synthesis using Mn-MACHO-iPr catalyst. acs.org

Heterogeneous Catalysis in this compound Production and Optimization

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is the cornerstone of large-scale industrial chemical production. wikipedia.orgyoutube.com This approach simplifies catalyst recovery and enables continuous production processes. youtube.com For the production of long-chain alkylcycloalkanes, heterogeneous catalysts are primarily used in hydrocracking and hydroisomerization processes of heavy oil fractions or biomass-derived feedstocks. kuleuven.beresearchgate.net

The hydrocracking of long-chain alkylcycloalkanes has been studied using model compounds like octylcyclohexane (a C₁₄ analog of this compound) over bifunctional catalysts. kuleuven.beresearchgate.net These catalysts possess both a metal function (e.g., Platinum) for hydrogenation/dehydrogenation and an acid function (e.g., zeolites like USY and Beta, or amorphous silica-alumina) for isomerization and cracking. kuleuven.beresearchgate.net The balance between the metal and acid sites is crucial for optimizing the product distribution and minimizing over-cracking. kuleuven.be

Research on octylcyclohexane hydrocracking shows that large-pore zeolites are effective acidic supports. researchgate.net For Pt-based catalysts, Beta zeolite was found to be slightly more active than USY zeolite, though both produced similar product patterns. kuleuven.beresearchgate.net Sulfide catalysts (e.g., NiMoS) were generally less active for naphthene cracking compared to platinum catalysts under similar conditions. kuleuven.be The production of 90% of all chemicals by volume is assisted by solid catalysts, highlighting the importance of this methodology. wikipedia.org

Table 2: Comparison of Heterogeneous Catalysts in Octylcyclohexane Hydrocracking at 300°C *

| Catalyst Support | Metal Function | Key Observation |

| Beta Zeolite | Platinum (Pt) | Slightly more active than Pt/USY. |

| USY Zeolite | Platinum (Pt) | Similar product pattern to Pt/Beta. |

| Amorphous Silica-Alumina (SA) | Platinum (Pt) | Different product selectivity compared to zeolites. |

| Zeolites / SA | Sulfided Nickel-Molybdenum (NiMoS) | Less active than Pt catalysts; led to some over-cracking. |

*Data based on findings from the hydrocracking of octylcyclohexane, a C₁₄ long-chain alkylcycloalkane. kuleuven.beresearchgate.net

Stereoselective Synthesis Strategies for this compound Isomers

Stereoselective synthesis refers to a chemical reaction that preferentially forms one stereoisomer over another. libguides.com For a substituted cycloalkane like this compound, this would involve controlling the formation of specific geometric isomers (cis/trans). While specific methods for the stereoselective synthesis of this compound are not widely documented, general principles of asymmetric catalysis can be applied. taylorandfrancis.com

Achieving stereoselectivity often involves the use of chiral catalysts, reagents, or auxiliaries that influence the transition state of the reaction, making the formation of one isomer energetically more favorable. libguides.comtaylorandfrancis.com For example, in the synthesis of complex cyclic molecules, diastereoselectivity is often achieved by controlling the approach of a reactant to a cyclic ketone, where one face is sterically more accessible than the other. libguides.com The synthesis of specific cis and trans isomers of inorganic complexes can be directed by changing reaction conditions, demonstrating that isomer formation can be controlled. chemtube3d.com

In a hypothetical stereoselective synthesis of a this compound derivative, one might employ a chiral ligand on a metal catalyst to direct the hydrogenation of a hexadecyl-substituted cyclohexene (B86901) precursor. slideshare.net The choice of catalyst and reaction conditions would be paramount in guiding the addition of hydrogen to a specific face of the double bond, thereby determining the stereochemistry of the final product. Such strategies are crucial in pharmaceutical synthesis where a single stereoisomer is often responsible for the desired biological activity. taylorandfrancis.commdpi.com

Reaction Dynamics and Transformation Pathways of this compound

The stability and degradation of this compound are critical for its application, particularly in environments involving heat and oxygen. Understanding its reaction dynamics, from autoxidation to thermal degradation, is essential for predicting its lifespan and performance.

Investigations into the Autoxidation Mechanisms of Long-Chain Cycloalkanes, including this compound

Autoxidation is the spontaneous oxidation of a compound in the presence of air (oxygen). slideshare.net For cycloalkanes, this process proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. nih.govanu.edu.au The primary products are hydroperoxides, which can subsequently decompose to form other oxygenated species like ketones and alcohols. slideshare.net

The basic autoxidation scheme (BAS) involves the following key steps: anu.edu.au

Initiation: Formation of initial radicals (R•) from the alkane (RH).

Propagation: The alkyl radical (R•) reacts rapidly with oxygen to form a peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain. nih.govanu.edu.au

Termination: Radicals combine to form non-radical, stable products.

Table 3: Elementary Steps in the Classic Autoxidation of Cycloalkanes

| Step | Reaction | Description |

| Initiation | RH → R• + H• | Initial radical formation. |

| Propagation | R• + O₂ → ROO• | Formation of a peroxyl radical. |

| ROO• + RH → ROOH + R• | Chain propagation via H-abstraction. | |

| Termination | 2 R• → R-R | Radical combination. |

| 2 ROO• → Inert Products + O₂ | Combination of peroxyl radicals. |

More recent and detailed studies on cyclohexane autoxidation have revealed a more complex initiation process, particularly an autocatalytic one. nih.gov It has been proposed that the ketone product (e.g., cyclohexanone) can react with the hydroperoxide product (cyclohexyl hydroperoxide) in a concerted reaction. nih.gov In this mechanism, the hydroxyl radical breaking away from the hydroperoxide abstracts a hydrogen atom from the ketone, which significantly lowers the energy barrier for radical formation and efficiently "lights-off" the oxidation. nih.gov This autocatalytic loop, where a product accelerates the reaction, is likely a key feature in the autoxidation of long-chain cycloalkanes like this compound as well.

Elucidation of Specific Elementary Reactions and Kinetic Models in this compound Degradation

Kinetic modeling of the pyrolysis and oxidation of ethylcyclohexane, a model compound for alkylcycloalkanes, provides insight into the complex reaction networks. researchgate.net Reaction pathway analysis of such models reveals the most important reactions controlling fuel consumption and product formation at different conditions. researchgate.net For ethylcyclohexane, key pathways involve the breaking of the C-C bond between the ring and the alkyl side-chain, as well as various ring-opening reactions. researchgate.net

Table 4: Major Reaction Pathways in the Pyrolysis of Ethylcyclohexane Radicals *

| Radical | Pathway | Products |

| 1-ethylcyclohexyl | β-scission | Ethene + Cyclohexyl radical |

| 1-ethylcyclohexyl | Ring opening | → 1-octene |

| Cyclohexyl | β-scission | → 1-hexene |

*Based on reaction pathway analysis for ethylcyclohexane, a model for long-chain alkylcycloalkanes. researchgate.net

The degradation of hydrocarbons is often modeled using pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the hydrocarbon. cip.com.cnacs.org The development of comprehensive kinetic models, however, requires a mechanistic understanding built upon single-event kinetics or detailed reaction pathway analysis. ifpenergiesnouvelles.fr Such models are essential for simulating and optimizing industrial processes like hydrocracking, where the goal is to selectively break down large molecules like this compound into more valuable, smaller products. kuleuven.be

Studies on Acid-Catalyzed and Thermal Transformations of this compound in Controlled Environments

The transformation of large hydrocarbons such as this compound is a cornerstone of petroleum refining and chemical synthesis. These transformations are typically induced under controlled conditions using thermal energy or acid catalysts, leading to a variety of smaller, more valuable molecules. The primary reactions involved are cracking, isomerization, and dehydrogenation.

Thermal Transformations (Pyrolysis)

Thermal cracking, or pyrolysis, involves the decomposition of large hydrocarbon molecules at high temperatures. psu.edu The process operates through a free-radical chain reaction mechanism, which includes initiation, propagation, and termination steps. psu.edu For long-chain n-alkylcyclohexanes, studies have shown that the thermal decomposition kinetics are dependent on the length of the alkyl side chain. researchgate.netacs.org

A general, mechanism-based model for the pyrolysis of n-alkylcyclohexanes (with alkyl chains from butyl to octadecyl) has been developed. acs.org This model is founded on a free-radical reaction mechanism and incorporates the influence of the alkyl chain length on the global kinetics. acs.org The primary initiation step involves the breaking of the weakest C-C bonds to form two free radicals. psu.edu The subsequent propagation steps include β-scission and hydrogen-abstraction, which lead to the formation of smaller alkanes and alkenes. psu.eduacs.org A sensitivity analysis of this model revealed that the rate constants for initiation, termination, and β-scission to produce a primary radical have the most significant impact on the calculated pyrolysis rate. acs.org

Experimental studies on the pyrolysis of n-butylcyclohexane, a representative naphthene, have utilized ab initio/DFT methods to explore unimolecular decomposition pathways. nih.gov These computational investigations, combined with shock tube experiments, have shown that the most prominent decomposition pathway involves the fission of the C-C bond between the ring and the alkyl chain. nih.gov This provides crucial insights into the combustion chemistry of alkylcyclohexanes. nih.gov

Steam cracking is a variant of thermal cracking that uses very high temperatures (800-900°C) and steam. The steam's primary role is to dilute the hydrocarbon feedstock, which helps prevent the formation of carbon. chemguide.co.uk This process is particularly effective for producing a high yield of alkenes. chemguide.co.uk

Interactive Data Table: Thermal Transformation Methods for Alkylcyclohexanes

| Transformation Type | Temperature Range | Pressure | Catalyst | Key Products | Mechanism |

| Thermal Cracking | 450°C - 750°C | High (up to 70 atm) | None | Shorter-chain alkanes, Alkenes | Free-radical |

| Steam Cracking | 800°C - 900°C | ~1 atm | None (Steam used) | High proportion of Alkenes | Free-radical |

| Pyrolysis Study | 650°C - 850°C | Atmospheric | None | Varies with alkyl chain length | Free-radical |

Acid-Catalyzed Transformations

Catalytic cracking employs acid catalysts, such as zeolites (complex aluminosilicates), to facilitate the breakdown of hydrocarbons at lower temperatures (around 500°C) and pressures compared to thermal cracking. chemguide.co.ukstudymind.co.uk This process proceeds via an ionic mechanism, involving carbocation intermediates, rather than free radicals. uw.edu.plpsu.edu The acidic sites on the catalyst are crucial for initiating the cracking of large hydrocarbon C-C bonds. mdpi.com

For alkylcyclohexanes, acid-catalyzed reactions can lead to a range of products through cracking and isomerization. researchgate.net For instance, under certain conditions with a silica-alumina catalyst, a C10-C12 alkylcyclohexane can selectively crack to produce isobutane (B21531) and a smaller cycloalkane. researchgate.net The cyclohexane ring itself is relatively stable under these conditions. researchgate.net

This compound and its isomers are found in geological formations, where their presence is attributed to the isomerization and rearrangement of polycyclic hydrocarbons in the presence of natural Lewis acids like clays. ias.ac.in This indicates that acid-catalyzed isomerization is a significant transformation pathway.

Besides cracking and isomerization, dehydrogenation can also occur. A reference points to the dehydrogenation of this compound, a reaction that would produce hexadecylbenzene. nist.gov Catalytic reforming is an industrial process that uses a platinum catalyst to convert naphthenes (like alkylcyclohexanes) into aromatic compounds, which are valuable as high-octane gasoline components and chemical feedstocks. libretexts.org

Interactive Data Table: Acid-Catalyzed Transformation Methods for Alkylcyclohexanes

| Transformation Type | Temperature | Catalyst | Key Products | Mechanism |

| Catalytic Cracking | ~500°C | Zeolites (Aluminosilicates) | High % of C5-C10 hydrocarbons (gasoline) | Ionic (Carbocation) |

| Isomerization | ~250°C | Platinum on Zeolite | Branched isomers | Ionic (Carbocation) |

| Catalytic Reforming | ~500°C | Platinum on Alumina (B75360) | Aromatic compounds (e.g., Benzene) | Ionic (Carbocation) |

| Selective Cracking | < 350°C | Silica-alumina | Isobutane, Smaller cycloalkanes | Ionic (Carbocation) |

Computational Design and Optimization of Reaction Pathways for this compound Synthesis or Modification

Computational chemistry provides powerful tools for designing and optimizing reaction pathways, offering molecular-level insights that are often difficult to obtain experimentally. For a molecule like this compound, these methods can be applied to predict its properties, understand its reaction mechanisms, and ultimately design more efficient syntheses or modifications.

Quantum Chemical Calculations

At the heart of computational studies are quantum chemical methods like Density Functional Theory (DFT). These methods are used to investigate the electronic structure and energetics of molecules and reaction transition states. For example, a detailed theoretical study on the pyrolysis of alkylcyclohexanes such as isopropylcyclohexane (B1216832) and 1,3,5-trimethylcyclohexane (B44294) has been conducted using state-of-the-art quantum chemical calculations to probe the transition states for all possible reactions. iisc.ac.in This allows for the calculation of high-pressure limit rate constants for elementary reaction steps. iisc.ac.in

Similarly, an ab initio investigation into the thermal decomposition of n-butylcyclohexane employed the G3B3 composite method to compute accurate reaction energies for various C-C bond fission pathways. nih.gov Such calculations are foundational for understanding the fundamental chemistry of this compound decomposition. The heat of formation for this compound has also been determined using semiempirical quantum-chemical methods, providing essential thermodynamic data for reaction modeling. mpg.de

Kinetic Modeling and Simulation

The data generated from quantum chemical calculations, such as reaction rate constants, serve as inputs for kinetic modeling. Software packages like Chemkin are used to simulate complex reaction networks based on the proposed elementary reactions. iisc.ac.in By comparing the simulation results (e.g., product concentrations) with experimental data, the kinetic mechanism can be validated and refined. iisc.ac.in

For the pyrolysis of long-chain n-alkylcyclohexanes, a mechanism-based model was developed that accounts for the chain-length-dependent reaction path degeneracy of initiation, β-scission, and hydrogen-abstraction steps. acs.org This type of model is crucial for predicting the behavior of specific molecules like this compound in a reactor and for optimizing process conditions to favor desired products.

Pathway Design and Optimization

While specific studies on the de novo computational design of synthetic pathways for this compound are not prominent in the literature, the principles are well-established. The computational investigation of decomposition pathways provides a reverse-engineering approach to synthesis. By understanding how the molecule breaks apart, chemists can infer plausible synthetic connections.

The optimization of reaction pathways involves systematically varying reaction parameters within a computational model to maximize the yield of a desired product or minimize the formation of unwanted byproducts. This can involve:

Mechanism Elucidation: Using DFT to map out the complete potential energy surface of a reaction, identifying the lowest energy pathway.

Catalyst Design: Modeling the interaction of reactants and intermediates with a catalyst surface to understand how the catalyst influences reaction rates and selectivity.

Process Simulation: Using kinetic models to simulate the outcome of a reaction under different temperatures, pressures, and reactant concentrations to identify optimal operating conditions.

These computational approaches, which have been successfully applied to related alkylcyclohexanes, provide a robust framework for the rational design and optimization of synthetic and modification pathways for this compound. nih.goviisc.ac.in

Theoretical and Computational Investigations of Hexadecylcyclohexane Systems

Quantum Chemical Approaches to Hexadecylcyclohexane

Quantum chemical methods, which solve the Schrödinger equation or its density-based equivalent, are fundamental to understanding the intrinsic properties of a molecule from first principles.

The conformational landscape of this compound is primarily determined by the geometry of the cyclohexane (B81311) ring and the spatial arrangement of the long hexadecyl side chain. Electronic structure methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring these conformations. nih.gov

Conformational Isomers of the Cyclohexane Ring: The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize angle and torsional strain. Other higher-energy conformers include the "boat" and "twist-boat" forms. DFT calculations on cyclohexane have shown the chair conformation to be the ground state, with the twist-boat being a metastable isomer at a higher energy. jkps.or.kr The energy barrier for the interconversion from the chair to the twist-boat form proceeds through a half-chair transition state. jkps.or.kr

Axial vs. Equatorial Substitution: The hexadecyl group can be attached to the chair-form cyclohexane ring in two principal positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Ab initio calculations for various alkylcyclohexanes have consistently shown that the equatorial conformer is significantly more stable than the axial conformer. acs.org This preference is due to the minimization of steric hindrance. In the axial position, the bulky alkyl group experiences destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. For a large substituent like a hexadecyl chain, this steric clash would be substantial, making the equatorial conformation the overwhelmingly dominant form.

Hexadecyl Chain Conformations: The 16-carbon chain adds another layer of conformational complexity. Rotation around the carbon-carbon single bonds leads to different spatial arrangements, primarily the low-energy 'trans' (staggered) and higher-energy 'gauche' (skewed) conformers. High-level ab initio calculations on long-chain alkanes have quantified the energy penalties associated with gauche states and the further destabilizing "pentane effect" that occurs when adjacent gauche conformations have opposite signs (g+g-). nih.gov Therefore, the lowest energy state for this compound would feature the hexadecyl group in the equatorial position on a chair-form ring, with the alkyl chain itself in an all-trans, zig-zag conformation.

| Conformer Feature | Description | Relative Energy (Conceptual) | Key Determining Factors |

|---|---|---|---|

| Equatorial-Chair | The hexadecyl group is in the equatorial position of the chair-form cyclohexane ring. | Lowest (Most Stable) | Minimizes 1,3-diaxial steric interactions. acs.org |

| Axial-Chair | The hexadecyl group is in the axial position of the chair-form cyclohexane ring. | High | Significant steric strain from 1,3-diaxial interactions. |

| Twist-Boat | The cyclohexane ring adopts a twist-boat conformation. | Intermediate | Higher intrinsic ring strain compared to the chair form. jkps.or.kr |

| Gauche Kinks (in chain) | The hexadecyl chain contains one or more gauche C-C-C-C dihedral angles. | Higher than all-trans | Each gauche conformer is less stable than a trans conformer. nih.gov |

First-principles calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the electronic structure and experimental observables like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of molecular bonds. uci.edu For this compound, the IR and Raman spectra would be dominated by the numerous C-H and C-C bonds. The calculations would predict distinct frequency ranges for different vibrational modes, such as C-H stretching, scissoring, wagging, and twisting. nih.gov For instance, the C-H stretching modes for the CH₂ and CH₃ groups in the alkyl chain and the CH/CH₂ groups in the ring would appear in the characteristic 2850-3000 cm⁻¹ region. First-principles calculations can help assign specific peaks to specific vibrational modes, which can be challenging for a large molecule with many similar bonds. diva-portal.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a powerful application of quantum chemistry. osti.govacdlabs.com The method involves calculating the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, these calculations would differentiate the unique chemical environments of the protons and carbons. For example, the protons on the cyclohexane ring would have distinct and more complex signals compared to the long, repeating methylene (B1212753) (-CH₂-) block of the hexadecyl chain, which would produce a large, overlapping signal around 1.25 ppm in the ¹H spectrum. Similarly, the ¹³C spectrum would show distinct signals for the ring carbons versus the chain carbons. Such predictive modeling is crucial for structural elucidation and for validating experimental data. researchgate.net

| Spectroscopy Type | Predicted Feature | Approximate Region | Underlying Principle |

|---|---|---|---|

| Infrared (IR) | C-H Stretching (Aliphatic) | 2850 - 3000 cm⁻¹ | Vibrational modes of C-H bonds in CH₂, CH₃, and CH groups. uci.edu |

| Infrared (IR) | CH₂ Bending (Scissoring) | ~1465 cm⁻¹ | Bending vibration of H-C-H angle in methylene groups. nih.gov |

| ¹H NMR | Alkyl Chain Protons (-CH₂-)n | ~1.2-1.4 ppm | Highly shielded protons in a long, repeating paraffinic environment. researchgate.net |

| ¹H NMR | Terminal Methyl Protons (-CH₃) | ~0.8-0.9 ppm | Terminal, shielded protons of the alkyl chain. |

| ¹H NMR | Cyclohexane Ring Protons | ~1.0-1.8 ppm | Complex signals due to distinct axial/equatorial environments. |

| ¹³C NMR | Alkyl Chain Carbons (-CH₂-)n | ~22-34 ppm | Repeating methylene units in the alkyl chain. |

| ¹³C NMR | Cyclohexane Ring Carbons | ~27-40 ppm | Carbons within the cyclic structure. |

Electronic Structure Theory Applications (e.g., Density Functional Theory, Ab Initio Methods) for this compound Conformational Analysis

Molecular Simulation and Dynamics Studies of this compound

While quantum chemistry excels at describing the properties of single molecules or small clusters, molecular dynamics (MD) simulations are the method of choice for studying the dynamic behavior of larger systems over time. ebsco.commdpi.com

MD simulations provide a "computational microscope" to watch the motion of a molecule as it explores its conformational free energy landscape. lbl.govarxiv.org For a flexible molecule like this compound, MD can reveal not just the static, low-energy structures but also the pathways and kinetics of transitions between them. nih.gov

An MD simulation would model the constant motion of the cyclohexane ring (e.g., fleeting transitions from chair to boat forms) and, more significantly, the folding and unfolding of the long hexadecyl tail. By tracking the positions of all atoms over nanoseconds or microseconds, one can generate a map of the molecule's conformational space. This reveals the relative populations of different conformers (e.g., extended all-trans vs. folded gauche-containing structures) and the free energy barriers that separate them. frontiersin.org Such simulations are vital for understanding how the molecule behaves in a fluid state, where it is not locked into a single conformation.

| Conformational State | Description | Expected Relative Free Energy | Expected Population at Equilibrium |

|---|---|---|---|

| Extended | Equatorial ring attachment with an all-trans alkyl chain. | Lowest | Highest |

| Single-Gauche | Extended chain with one gauche kink. | Low | Moderate |

| Multi-Gauche (Folded) | Chain with several gauche kinks, leading to a compact or hairpin structure. rsc.org | Higher | Low |

| Axial Attachment | Axial ring attachment (any chain conformation). | Highest | Very Low / Negligible |

To simulate many this compound molecules together, as in a liquid or solid, requires a computationally efficient way to describe the forces between them. This is achieved using molecular mechanics force fields. usda.gov A force field is a set of equations and associated parameters that calculate the potential energy of a system based on the positions of its atoms.

Force Field Development: For hydrocarbons, force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) have been specifically developed and refined to accurately model both cyclic and long-chain alkanes. byu.eduuni-paderborn.denih.gov These force fields include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The parameters are often optimized to reproduce experimental data like liquid densities and heats of vaporization or fitted to high-level quantum chemical calculations. acs.org

Analysis of Intermolecular Interactions: Using a well-parameterized force field, MD simulations can model how this compound molecules interact and arrange themselves in a condensed phase. As a nonpolar molecule, its intermolecular interactions are dominated by weak London dispersion forces. libretexts.org Simulations can quantify these interactions and predict macroscopic properties. For example, analysis of the radial distribution function from a simulation of liquid this compound would reveal the average distances between molecules and how they pack together. These simulations can also model phase transitions, such as the process of solidification, where the flexible molecules align into an ordered crystal lattice. pku.edu.cn

| Interaction Type | Description | Relevant Force Fields |

|---|---|---|

| London Dispersion Forces | Weak, transient attractive forces arising from temporary fluctuations in electron density. The dominant intermolecular force for nonpolar alkanes. libretexts.org | OPLS/2020, nih.gov L-OPLS, acs.org TraPPE-UA, uni-paderborn.de TLVMie byu.edu |

| Steric Repulsion | Strong repulsive force at very short distances that prevents molecules from interpenetrating. Modeled by the Lennard-Jones potential. | All common hydrocarbon force fields. |

| Electrostatic Interactions | Interactions between partial atomic charges. Very weak for hydrocarbons but included in all-atom force fields. | OPLS-AA, acs.org CHARMM |

Computational chemistry provides a robust framework for predicting the thermodynamic properties that govern a molecule's stability and reactivity. mdpi.com

Quantum Chemical Predictions: Quantum mechanical methods like DFT can be used to calculate fundamental thermodynamic quantities. mdpi.com The standard enthalpy of formation (ΔH°f), a key measure of a molecule's stability, can be computed with high accuracy using methods like isodesmic reactions or more advanced protocols. mdpi.comnih.gov These calculations provide a theoretical benchmark for the molecule's energy content. Furthermore, bond dissociation energies (BDEs) can be calculated to predict chemical stability. For this compound, this would reveal the energy required to break specific C-H or C-C bonds, identifying the most likely sites for radical abstraction reactions, which is crucial for understanding oxidation or combustion processes. acs.orgresearchgate.net

Broader Computational Methods: Beyond quantum chemistry, other computational approaches are used for property prediction. Methods based on group additivity can provide quick estimates of thermodynamic properties. More sophisticated frameworks like CALPHAD (CALculation of PHAse Diagrams) use thermodynamic databases built from both experimental data and first-principles calculations to predict phase stability and thermodynamic properties of multi-component systems, which could include mixtures containing this compound. numberanalytics.comresearchgate.net These predictive models are essential in chemical engineering and materials science for designing processes and formulating products.

| Thermodynamic Parameter | Relevance | Computational Prediction Method(s) |

|---|---|---|

| Enthalpy of Formation (ΔH°f) | Defines the intrinsic stability of the molecule. | Quantum Chemistry (DFT, Ab initio), mdpi.com Group Additivity Methods. mdpi.com |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of reactions and phase equilibria. | Quantum Chemistry (with thermal corrections), mdpi.com CALPHAD. numberanalytics.comresearchgate.net |

| Bond Dissociation Energy (BDE) | Indicates chemical reactivity and the weakest bond in the molecule. | Quantum Chemistry (DFT, Ab initio). acs.orgresearchgate.net |

| Heat Capacity (Cp) | Relates temperature change to the amount of energy absorbed. | Molecular Dynamics (MD) simulations, pku.edu.cn Statistical Thermodynamics. |

Analysis of Intermolecular Interactions in this compound Aggregates and Solutions using Force Field Development

Machine Learning and Data-Driven Approaches in this compound Research

The intersection of computational chemistry and data science has paved the way for advanced methodologies in chemical research. Machine learning (ML) and chemometrics are increasingly being applied to analyze and predict the behavior of complex chemical systems. In the context of hydrocarbon research, these data-driven approaches offer powerful tools for understanding reactivity, stability, and other critical properties, with this compound serving as a valuable model compound.

Development of Predictive Models for Hydrocarbon Reactivity and Stability Utilizing this compound as a Model Compound

The prediction of hydrocarbon reactivity and stability is crucial for applications ranging from lubricant formulation to fuel science. acs.org Machine learning, particularly through the development of Quantitative Structure-Property Relationship (QSPR) models, provides a powerful alternative to time-consuming experimental assessments. acs.orgresearchgate.net These models establish a mathematical relationship between the structural features of molecules (descriptors) and their observed properties. acs.org

This compound (C₂₂H₄₄) is an excellent model compound for such studies due to its distinct molecular architecture, which combines a saturated cyclic ring with a long aliphatic side chain. This structure is representative of naphthenic compounds found in various fuels and lubricants. ontosight.ai By using a well-characterized molecule like this compound, researchers can build robust foundational models to predict the behavior of more complex hydrocarbon mixtures.

The development of an ML-QSPR model involves several key steps: acs.org

Data Collection: A database is created containing experimental data for a range of hydrocarbons, including this compound. This data would include stability metrics like oxidation induction period or degradation temperature.

Descriptor Calculation: Computational software is used to calculate a large number of molecular descriptors for each compound. These can range from simple properties like molecular weight to complex quantum-chemical parameters. jstar-research.com

Model Training and Validation: ML algorithms, such as Support Vector Machines (SVM), Random Forest (RF), or gradient boosting methods like XGBoost, are trained on the dataset to learn the correlation between the descriptors and the target property. acs.orgcup.edu.cn The model's predictive power is then rigorously evaluated using techniques like cross-validation. researchgate.net

For instance, a predictive model for oxidation stability might use this compound and other related hydrocarbons as its training set. The model would learn how features like the number of tertiary carbons, bond dissociation energies, and molecular shape influence stability. acs.orgnih.gov

Below is an illustrative data table showing the types of descriptors and target properties that would be used in developing such a predictive model.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | No. of Tertiary Carbons | Target Property: Oxidation Stability (hours) |

| This compound | C₂₂H₄₄ | 308.59 | 1 | Experimental Value |

| Hexadecane (B31444) | C₁₆H₃₄ | 226.45 | 0 | Experimental Value |

| Cyclohexane | C₆H₁₂ | 84.16 | 0 | Experimental Value |

| Methylcyclohexane | C₇H₁₄ | 98.19 | 1 | Experimental Value |

| Decalin | C₁₀H₁₈ | 138.25 | 2 | Experimental Value |

| Isocetane | C₁₆H₃₄ | 226.45 | 1 | Experimental Value |

This table is for illustrative purposes to show the structure of a dataset for a QSPR study. "Experimental Value" would be replaced with actual measured data in a real study.

The resulting models can then be used to rapidly screen new compounds or predict the stability of complex mixtures where experimental testing would be impractical. acs.org

Application of Chemometrics for Complex this compound Data Analysis and Pattern Recognition

Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data. ondalys.frmdpi.com When studying a compound like this compound, especially during reactivity or degradation studies, analytical techniques such as chromatography and spectroscopy can generate vast and complex datasets. uitm.edu.my Chemometrics is essential for interpreting this data and recognizing underlying patterns. mdpi.com

Unsupervised pattern recognition techniques, most notably Principal Component Analysis (PCA), are often the first step in data exploration. uitm.edu.mymetabolomics.se PCA reduces the dimensionality of a large dataset while retaining the most important information, allowing for the visualization of trends, groupings, or outliers. metabolomics.se

For example, in a study monitoring the thermal degradation of this compound over time, Gas Chromatography-Mass Spectrometry (GC-MS) would produce a series of complex chromatograms. A chemometric analysis of this data could proceed as follows:

Data Matrix Construction: The chromatographic data is arranged into a matrix where each row represents a sample at a specific time point and each column represents the abundance of a specific ion or compound fragment at a given retention time.

PCA Application: PCA is applied to this matrix. The analysis would generate "scores" plots, where each point represents a sample, and "loadings" plots, which show the contribution of each original variable (i.e., compound fragment) to the principal components.

Pattern Recognition: By examining the scores plot, one could observe the trajectory of the degradation process, with early-stage samples clustering together and separating from late-stage samples. The loadings plot would reveal which specific degradation products are responsible for this separation, providing insight into the reaction mechanism.

Supervised techniques, such as Partial Least Squares Discriminant Analysis (PLS-DA), can also be used to classify samples based on predefined categories (e.g., "stable" vs. "degraded"). mdpi.comuitm.edu.my

The structure of a data matrix for a hypothetical chemometric analysis of this compound degradation is shown below.

| Sample ID | Time (min) | Variable 1 (Area of C₆H₁₁) | Variable 2 (Area of C₈H₁₇) | ... | Variable n (Area of C₂₂H₄₄) |

| Sample_01 | 0 | 0.0 | 0.0 | ... | 1.0e6 |

| Sample_02 | 10 | 1.2e3 | 0.5e3 | ... | 0.8e6 |

| Sample_03 | 20 | 3.5e3 | 1.1e3 | ... | 0.6e6 |

| Sample_04 | 30 | 7.8e3 | 2.9e3 | ... | 0.4e6 |

| Sample_05 | 40 | 15.2e3 | 6.1e3 | ... | 0.2e6 |

This table illustrates how data from an analytical experiment could be structured for chemometric analysis. The variables represent the integrated peak areas of different chemical fragments or compounds.

Through these methods, chemometrics transforms raw, high-dimensional data into interpretable models and visualizations, uncovering chemical patterns that would otherwise remain hidden. metabolomics.se

Biogeochemical Cycling and Environmental Fate of Hexadecylcyclohexane

Anaerobic Biodegradation Mechanisms of Hexadecylcyclohexane

Under anoxic conditions, such as those found in deep sediments and oil reservoirs, the biodegradation of chemically stable compounds like this compound is carried out by specialized microorganisms. mdpi.com Archaea, in particular, have evolved unique enzymatic machinery to activate and metabolize these hydrocarbons. researchgate.net

The initial activation of the highly stable C-H bonds in alkanes is a significant energetic hurdle in anaerobic degradation. researchgate.netmpg.de A key mechanism for this process involves a variant of methyl-coenzyme M reductase (MCR), the enzyme typically associated with methane (B114726) production. osti.gov This variant, known as alkyl-coenzyme M reductase (ACR), is responsible for activating non-methane alkanes. osti.govawi.de

Research has identified archaea from the class Candidatus Methanoliparia (also referred to as Ca. Methanoliparum) as crucial players in the degradation of long-chain hydrocarbons in anoxic settings. awi.decsic.es These organisms are unique in that they can perform a methanogenic degradation of alkanes without the need for syntrophic partner organisms. awi.de Metagenomic studies have revealed that Ca. Methanoliparia possesses genes for both a canonical MCR, used for methanogenesis, and a highly divergent ACR, used to activate long-chain alkanes. nih.govasm.orgresearchgate.net

Cultivation experiments have confirmed that Ca. Methanoliparia has a broad substrate range, capable of activating and degrading not only long-chain n-alkanes but also long-chain n-alkylcyclohexanes and n-alkylbenzenes. Specifically, enrichment cultures dominated by Ca. Methanoliparia have been shown to degrade this compound, leading to the generation of methane. acs.org The activation step involves the ACR-catalyzed reaction of this compound with coenzyme M (HS-CoM), resulting in the formation of a CoM-bound thioether intermediate. acs.org This enzymatic strategy overcomes the chemical inertness of the hydrocarbon by creating a more reactive intermediate that can enter a metabolic pathway. researchgate.net

The identification of metabolites is crucial for elucidating the steps of a degradation pathway. In the anaerobic oxidation of this compound by Ca. Methanoliparia, mass spectrometry has been used to detect key intermediates. acs.org

The primary activation product identified is hexadecyl-S-coenzyme M, confirming the role of ACR in attacking the long-chain alkyl group. acs.org Following this initial activation, a proposed metabolic pathway for long-chain alkanes in Ca. Methanoliparia suggests that the CoM-bound alkyl unit is subsequently transformed into a CoA-bound acyl compound, although the enzymes for this specific conversion are not yet fully characterized. researchgate.net This acyl-CoA is then believed to undergo a process analogous to beta-oxidation.

A generalized model based on the degradation of long-chain alkanes by Ca. Methanoliparia suggests the following sequence:

The alkyl-CoM intermediate is converted to a free alcohol. researchgate.net

The alcohol is oxidized to a fatty acid. researchgate.net

The fatty acid is ligated to coenzyme A (CoA), forming an acyl-CoA. researchgate.net

The acyl-CoA is oxidized to acetyl-CoA, which is then split to provide methyl groups for methanogenesis and CO2. researchgate.net

While this complete pathway has been proposed for n-alkanes, the detection of hexadecyl-S-CoM provides direct evidence for the initial steps in the degradation of this compound. acs.org

Table 1: Identified and Proposed Intermediates in the Anaerobic Degradation of this compound

| Intermediate Class | Specific Metabolite/Intermediate | Role in Pathway | Supporting Evidence |

| Activation Product | Hexadecyl-S-coenzyme M | Initial product of ACR-catalyzed activation | Directly detected by mass spectrometry in cultures degrading this compound. acs.org |

| Proposed Intermediates | Hexadecylcyclohexyl alcohol | Product of post-activation transformation | Inferred from the general metabolic model for long-chain alkanes in Ca. Methanoliparia. researchgate.net |

| Hexadecylcyclohexyl fatty acid | Product of alcohol oxidation | Inferred from the general metabolic model. researchgate.net | |

| Hexadecylcyclohexyl-CoA | Substrate for β-oxidation-like process | Inferred from the general metabolic model. researchgate.net | |

| Final Products | Methane (CH₄) and Carbon Dioxide (CO₂) | Terminal products of disproportionation | Detected as final products in culture experiments. |

The biotransformation of this compound under anoxic conditions by Ca. Methanoliparia relies on a sophisticated enzymatic system that couples hydrocarbon activation directly to methanogenesis within a single organism. awi.de This process is often referred to as alkane disproportionation. awi.denih.gov

The key enzymatic systems are:

Alkyl-Coenzyme M Reductase (ACR): This highly divergent MCR homologue catalyzes the crucial first step: the activation of the hexadecyl group. osti.govawi.de It exhibits a broad substrate specificity, allowing it to act on various long-chain hydrocarbons, including this compound. acs.org

Canonical Methyl-Coenzyme M Reductase (MCR): After the activated hydrocarbon is processed through a degradation pathway to yield methyl groups (bound to tetrahydromethanopterin), this standard MCR catalyzes the final step of reducing the methyl group to methane. researchgate.net

Fatty Acid Degradation and ACDS Complex: The metabolic model for Ca. Methanoliparia indicates the presence of genes for fatty acid degradation and an acetyl-CoA decarbonylase/synthase (ACDS) complex. researchgate.net These systems are responsible for oxidizing the long alkyl chain to acetyl-CoA and then splitting it into the C1 units required for methanogenesis. researchgate.net

This dual-reductase system allows Ca. Methanoliparia to be metabolically independent, unlike other anaerobic hydrocarbon degraders that often live in syntrophic consortia with separate methanogens. awi.de

Identification of Intermediate Metabolites in this compound Anaerobic Oxidation Pathways

Aerobic Degradation Pathways of this compound

In the presence of oxygen, the biodegradation of hydrocarbons is generally faster and involves different microbial communities and enzymatic pathways compared to anaerobic degradation. researchgate.net

Aerobic degradation of alkanes is initiated by enzymes called oxygenases, which incorporate molecular oxygen into the hydrocarbon substrate. unesp.brtaylorandfrancis.com This initial oxidation overcomes the stability of the C-H bond and makes the molecule susceptible to further metabolism. researchgate.net The process is carried out by a wide range of bacteria and fungi. researchgate.net

The primary mechanisms for the aerobic oxidation of a long-chain alkylcyclohexane like this compound are inferred from studies on n-alkanes and cyclohexane (B81311):

Monoterminal Oxidation: The most common pathway begins with an attack by a monooxygenase, such as a cytochrome P450 or a rubredoxin-dependent alkane hydroxylase. taylorandfrancis.comnih.gov This enzyme hydroxylates the terminal carbon of the hexadecyl chain, producing hexadecylcyclohexanol. This primary alcohol is then oxidized by alcohol and aldehyde dehydrogenases to the corresponding carboxylic acid, hexadecylcyclohexanoic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization.

Subterminal Oxidation: Alternatively, oxidation can occur at a subterminal carbon on the alkyl chain, producing a secondary alcohol. This is then oxidized to a ketone. Subsequent steps can involve a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester, which is then hydrolyzed into an alcohol and a fatty acid.

Cyclohexane Ring Oxidation: The cyclohexane ring itself can also be a point of initial attack by a monooxygenase, forming cyclohexanol, which is then oxidized to cyclohexanone. battelle.org The ring is subsequently cleaved, often by a Baeyer-Villiger monooxygenase, to form a linear dicarboxylic acid that can be further metabolized. battelle.org

Studies on Pseudomonas aeruginosa degrading hexadecane (B31444) (the n-alkane analogue) show the production of oxygenated metabolites that can be subsequently mineralized. nih.gov It is likely that similar pathways are employed by various soil and marine microbes for the degradation of this compound.

In addition to microbial activities, abiotic processes such as photochemical degradation can contribute to the transformation of hydrocarbons in the environment, particularly in sunlit surface waters or the atmosphere. chemrxiv.org This process involves the absorption of light energy, which can directly break chemical bonds or, more commonly, generate highly reactive chemical species that attack the pollutant. rsc.org

While specific studies on the photochemical degradation of this compound are limited, the mechanisms can be inferred from research on other complex alkanes and organic molecules:

Reaction with Hydroxyl Radicals (·OH): In aquatic and atmospheric systems, the photolysis of substances like nitrate (B79036) and dissolved organic matter produces hydroxyl radicals (·OH). chemrxiv.org These are powerful, non-selective oxidizing agents that can readily abstract a hydrogen atom from the alkyl chain or the cyclohexane ring of this compound. This creates a carbon-centered radical, which reacts rapidly with molecular oxygen to form a peroxy radical, initiating a chain of oxidation reactions that can lead to the breakdown of the molecule.

Reaction with Hydrated Electrons (e-(aq)): In some anoxic, sunlit waters, photochemically-produced hydrated electrons can be important degradative agents, particularly for halogenated compounds. chemrxiv.org While less studied for pure hydrocarbons, their high reactivity could potentially play a role.

The susceptibility of a compound to photochemical degradation depends on factors like its chemical structure and the environmental matrix. For instance, the presence of photosensitizing agents like dissolved organic matter can significantly accelerate degradation rates in natural waters. chemrxiv.org The listing of this compound as a compound considered in photochemical grid modeling suggests its potential relevance in atmospheric chemistry studies, although detailed degradation data is not widely available. regulations.gov

Microbial Oxidation by Oxygenases and Related Enzymes under Aerobic Conditions

Environmental Transport and Fate Modeling of this compound

The environmental transport and ultimate fate of this compound, a complex cycloalkane, are governed by a variety of physical, chemical, and biological processes. cdc.gov To understand and predict its behavior in the environment, scientists employ mathematical models that simulate its movement and transformation across different environmental compartments such as air, water, soil, and sediment. wur.nlup.pt These models are crucial for assessing the potential risks associated with this compound and for developing effective environmental management strategies.

Development and Validation of Mass Balance Models for Cycloalkanes in Environmental Compartments

Mass balance models are fundamental tools in environmental science, providing a quantitative framework for tracking the distribution of chemicals. up.pteolss.net These models operate on the principle of conservation of mass, equating the inputs of a chemical into a defined environmental compartment with its outputs and any transformations occurring within that compartment. up.pt For cycloalkanes like this compound, the development of these models requires a detailed understanding of their physicochemical properties, which dictate their partitioning behavior between different environmental phases. acs.org

The construction of a mass balance model involves several key steps: up.pt

Defining Compartments: The environment is divided into a series of interconnected, well-mixed boxes, each representing a specific compartment (e.g., atmosphere, hydrosphere, lithosphere). eolss.net

Quantifying Emissions: Identifying and quantifying the sources and rates at which this compound is released into the environment is a critical input for the model.

Modeling Transport Processes: This includes both advective transport (movement with the flow of a medium like wind or water currents) and diffusive transport (movement from an area of higher concentration to one of lower concentration). wur.nleolss.net

Quantifying Transformation Processes: This involves accounting for degradation pathways such as biodegradation, photodegradation, and chemical oxidation.

The fugacity concept, introduced by Donald Mackay, is often employed in these models. eolss.net Fugacity, a measure of a chemical's escaping tendency from a phase, helps in predicting the direction of chemical transfer between compartments until equilibrium is reached. eolss.net Multimedia models can range in complexity from simple Level I models, which assume equilibrium and a closed system, to more complex Level IV models that account for non-steady-state conditions and intermedia mass transfer resistance. eolss.net

Validation of these models is a critical step to ensure their accuracy and reliability. This is typically achieved by comparing model predictions with measured environmental concentrations of the target compound or similar cycloalkanes. researchgate.net For instance, studies on the sorption behavior of various alkanes and cycloalkanes have been used to refine model parameters. nih.gov Research has shown that the ratio of sorption coefficients for n-alkanes to cycloalkanes can help determine the primary mode of sorption (absorption vs. adsorption) in complex environmental matrices like soil and aerosols. nih.gov

Table 1: Key Parameters in Mass Balance Models for Cycloalkanes

| Parameter | Description | Relevance to this compound |

| Partition Coefficients (e.g., K_ow, K_oc, K_aw) | Ratios of a chemical's concentration in two different phases at equilibrium (e.g., octanol-water, organic carbon-water, air-water). acs.org | Determines how this compound distributes between water, soil/sediment, and air. |

| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. epa.gov | Influences the rate of volatilization from water bodies. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. epa.gov | Affects the rate of evaporation from surfaces. |

| Degradation Half-Life | The time it takes for the concentration of a chemical to be reduced by half due to transformation processes. metu.edu.tr | Indicates the persistence of this compound in different environmental compartments. |

| Advection and Diffusion Rates | Rates of transport within and between environmental compartments. eolss.net | Governs the movement and spatial distribution of the compound. |

Predictive Frameworks for Environmental Distribution and Persistence of this compound in Aquatic and Terrestrial Systems

Predictive frameworks for the environmental distribution and persistence of this compound integrate mass balance models with data on its physicochemical properties and environmental conditions. epa.gov These frameworks aim to forecast the long-term behavior of the compound, including its potential for long-range transport and bioaccumulation. service.gov.uk

In aquatic systems, the distribution of this compound is largely governed by its low water solubility and high octanol-water partition coefficient (K_ow), suggesting a strong tendency to adsorb to suspended solids and sediment. wur.nlnih.gov Models predict that a significant portion of this compound released into water will ultimately reside in the sediment, where it may persist for extended periods due to reduced bioavailability and slower degradation rates in anoxic conditions. nih.gov

In terrestrial systems, this compound is expected to bind strongly to soil organic matter. nih.gov Its low vapor pressure and high K_oc value limit its mobility in the soil column and reduce the likelihood of significant groundwater contamination. itrcweb.org However, transport can occur through soil erosion and surface runoff, potentially transferring the compound to nearby aquatic environments.

The persistence of this compound is a key output of these predictive frameworks. Persistence is determined by the compound's susceptibility to various degradation processes. While specific degradation data for this compound is limited, studies on other long-chain and cyclic alkanes suggest that biodegradation is the primary removal mechanism. nih.gov Aerobic biodegradation is generally more rapid than anaerobic degradation. nih.gov

Table 2: Predicted Environmental Fate of this compound

| Environmental Compartment | Dominant Processes | Predicted Behavior |

| Air | Atmospheric oxidation, deposition | Subject to long-range transport as an aerosol; removal via wet and dry deposition. epa.gov |

| Water | Adsorption to suspended solids, volatilization, biodegradation | Rapid partitioning to sediment; slow degradation in the water column. |

| Soil | Adsorption to organic matter, biodegradation | Low mobility; persistence is dependent on soil conditions and microbial activity. |

| Sediment | Burial, anaerobic biodegradation | Acts as a long-term sink; slow degradation under anoxic conditions. |

Advanced predictive frameworks may also incorporate food web models to assess the bioaccumulation potential of this compound. service.gov.uk Given its lipophilic nature (high K_ow), there is a potential for this compound to accumulate in the fatty tissues of organisms and biomagnify up the food chain.

The development and application of these predictive models are essential for understanding the environmental behavior of this compound. researchgate.net They provide a scientific basis for risk assessment and the formulation of policies to mitigate potential environmental impacts. epa.gov

Advanced Analytical Methodologies for Hexadecylcyclohexane Characterization

Chromatographic Techniques for High-Resolution Analysis of Hexadecylcyclohexane

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. For a high-boiling point, non-polar compound like this compound, gas and liquid chromatography are the principal techniques employed for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a primary tool for the characterization of this compound in various matrices. filab.fr

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. innovatechlabs.com The components of the mixture are then separated as they travel through a capillary column containing a stationary phase. innovatechlabs.com The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. For a non-polar compound like this compound, a non-polar stationary phase is typically employed. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic property under a given set of analytical conditions. innovatechlabs.com

Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). scioninstruments.com The resulting ions are then separated based on their mass-to-charge ratio (m/z). scioninstruments.com The mass spectrum produced provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern. libretexts.org

Qualitative and Quantitative Analysis:

Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching the obtained mass spectrum with entries in a spectral library, such as the NIST mass spectral library. libretexts.orglibretexts.org The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound, while the fragmentation pattern provides structural information that aids in its definitive identification. libretexts.org

Quantitative Analysis: The amount of this compound in a sample can be determined because the area under the chromatographic peak is proportional to the amount of the analyte injected. libretexts.org By creating a calibration curve using known concentrations of this compound standards, the concentration in an unknown sample can be accurately calculated. drawellanalytical.com

GC-MS is widely applied in various fields, including environmental monitoring, food and flavor analysis, and forensic science, for the detection and quantification of hydrocarbons like this compound. wikipedia.orgscioninstruments.com

Table 1: GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250-300 °C | Ensures complete vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Column Type | Non-polar (e.g., DB-5ms) | Separates compounds based on boiling point. |

| Oven Temperature Program | Ramped (e.g., 50 °C to 320 °C) | Allows for the separation of a wide range of compounds. |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules for structural identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight | Separates ions based on their mass-to-charge ratio. |

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. birmingham.ac.ukleco.com This is particularly advantageous for the analysis of complex mixtures containing numerous isomers and coeluting compounds, which are common in petroleum and environmental samples where this compound might be found. birmingham.ac.ukwikipedia.org

The GC×GC system consists of two columns with different stationary phases connected in series by a modulator. birmingham.ac.ukwikipedia.org The effluent from the first-dimension column is continuously trapped, focused, and then rapidly re-injected onto the second-dimension column. wikipedia.org This process occurs repeatedly throughout the analysis, resulting in a two-dimensional separation. unito.it

The primary benefits of GC×GC for the analysis of this compound and related compounds include:

Increased Peak Capacity and Resolution: By utilizing two different separation mechanisms (e.g., non-polar in the first dimension and polar in the second), GC×GC can separate compounds that would otherwise coelute in a single-column separation. leco.comgcms.cz This is crucial for resolving the various isomers of this compound from each other and from other hydrocarbons in a complex matrix. wikipedia.org

Structured Chromatograms: The data from a GC×GC analysis is presented as a two-dimensional contour plot, where compounds with similar chemical properties tend to appear in distinct regions. birmingham.ac.ukchemistry-matters.com This structured pattern aids in the identification of compound classes and the tentative identification of unknown compounds based on their location in the plot. chemistry-matters.com

Enhanced Sensitivity: The modulator in a GC×GC system focuses the eluent from the first column into very narrow bands before injection into the second column, which can lead to an increase in signal-to-noise ratio and thus improved sensitivity. leco.comgcms.cz

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes an even more powerful tool, providing high-resolution mass spectra for the separated components, which is invaluable for the positive identification of isomers and other complex analytes. birmingham.ac.uknih.gov

Table 2: Comparison of 1D-GC and GC×GC for Complex Sample Analysis

| Feature | 1D-GC | GC×GC |

| Number of Columns | 1 | 2 (different selectivities) |

| Peak Capacity | Lower | Significantly Higher. leco.com |

| Resolution | Good | Excellent, especially for isomers. leco.com |

| Data Visualization | 1D Chromatogram | 2D Contour Plot. birmingham.ac.uk |

| Sensitivity | Standard | Enhanced due to modulation. leco.com |

| Analysis of Coeluting Compounds | Often difficult | Greatly improved. gcms.cz |

While GC-MS is ideal for volatile compounds like this compound, hydrocarbon systems can also contain non-volatile or thermally labile analytes that are not amenable to GC analysis. thermofisher.com For these compounds, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. leeder-analytical.comthermofisher.com LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. chemyx.comwikipedia.org

In an LC-MS system, the sample is first separated by HPLC, where components are partitioned between a liquid mobile phase and a solid stationary phase. chemyx.com The separated components then elute from the column and are introduced into the mass spectrometer. chemyx.com An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to ionize the analytes before they enter the mass analyzer. thermofisher.com

The applications of LC-MS in the context of hydrocarbon systems include:

Analysis of Polar and High Molecular Weight Compounds: LC-MS can analyze a wide range of compounds, including those that are too polar, too large, or too thermally unstable for GC. leeder-analytical.comthermofisher.com This could include additives, degradation products, or other non-volatile species present alongside this compound.